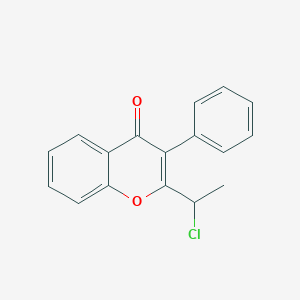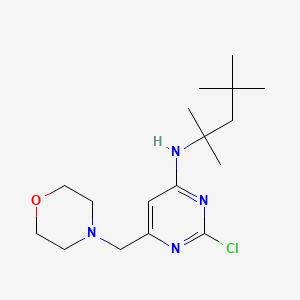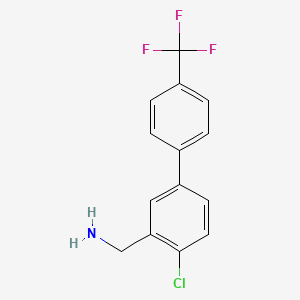
C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine
描述
C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine, also known as 4-chloro-3-trifluoromethylbiphenyl-4-methylamine (CTMBM), is an organic compound that has been used as a starting material in various synthetic and medicinal chemistry applications. It is a colorless liquid with a boiling point of 115°C and a melting point of -40°C. CTMBM has a molecular weight of 215.56 g/mol and a molecular formula of C10H10ClF3N.
科学研究应用
CTMBM has been used as a starting material in various synthetic and medicinal chemistry applications. It has been used in the synthesis of various compounds, including C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylaminerifluoromethylbiphenyl-4-yl-N-methylpiperazine, C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylaminerifluoromethylbiphenyl-4-yl-N-methyl-1-phenylethylamine, and C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylaminerifluoromethylbiphenyl-4-yl-N-methyl-2-methylthiophene. It has also been used in the synthesis of various pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents.
作用机制
CTMBM is an organic compound that acts as a starting material in various synthetic and medicinal chemistry applications. It is an electrophile, which means that it reacts with nucleophiles to form covalent bonds. It is also a Lewis acid, meaning that it can accept electrons from other molecules. When CTMBM reacts with a nucleophile, the electrons from the nucleophile are transferred to the CTMBM molecule, forming a covalent bond between the two molecules.
Biochemical and Physiological Effects
CTMBM has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and analgesic properties, as well as to possess anticonvulsant activity. Additionally, it has been found to have antioxidant and neuroprotective properties.
实验室实验的优点和局限性
The use of CTMBM in laboratory experiments has several advantages. It is a relatively inexpensive starting material and can be easily synthesized in the laboratory. Additionally, it is a stable compound and can be stored for long periods of time without significant degradation. The main limitation of using CTMBM in laboratory experiments is that it is a highly reactive compound and can react with other compounds in the reaction mixture, leading to unwanted side reactions.
未来方向
The use of CTMBM in laboratory experiments has the potential to lead to the development of new and improved synthetic and medicinal chemistry applications. Additionally, further research could be conducted to explore its potential applications in the fields of drug design, drug delivery, and drug discovery. Additionally, further research could be conducted to explore the biochemical and physiological effects of CTMBM and its potential therapeutic uses. Finally, further research could be conducted to explore potential methods for improving the stability of CTMBM and reducing the risk of unwanted side reactions.
属性
IUPAC Name |
[2-chloro-5-[4-(trifluoromethyl)phenyl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N/c15-13-6-3-10(7-11(13)8-19)9-1-4-12(5-2-9)14(16,17)18/h1-7H,8,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFOLUAYFRQDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



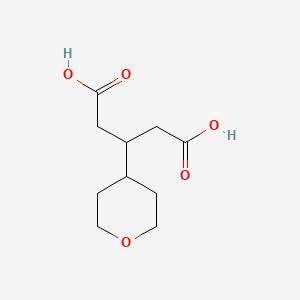
![2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1434706.png)
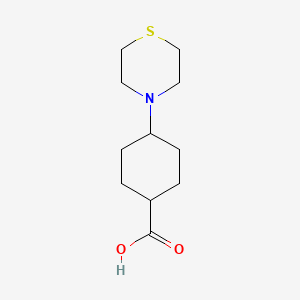


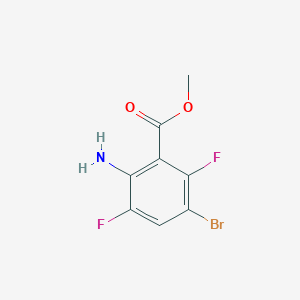
![4-Chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B1434712.png)
![(5S)-1-Oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1434713.png)
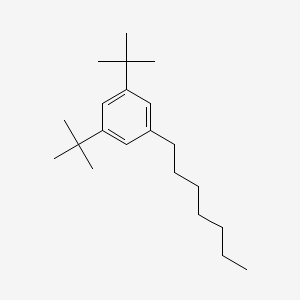
![Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1434718.png)
